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Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is

often limited by the development of drug resistance. A key mechanism of cisplatin resistance

involves the upregulation of metabolic pathways that mitigate oxidative stress, a primary mode

of cisplatin-induced cell death. The Pentose Phosphate Pathway (PPP) is a critical metabolic

route that supplies cells with NADPH, a key reductant for antioxidant defense. Glucose-6-

phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the PPP. In many cisplatin-

resistant cancers, G6PD is overexpressed, leading to increased NADPH production and

enhanced detoxification of reactive oxygen species (ROS) generated by cisplatin.[1][2][3]

ML367 is a potent and selective inhibitor of G6PD. By blocking G6PD, ML367 is hypothesized

to decrease NADPH production, thereby impairing the cancer cell's ability to counteract

cisplatin-induced oxidative stress. This application note provides a detailed protocol for the co-

treatment of cancer cells with ML367 and cisplatin to explore their synergistic potential in

overcoming cisplatin resistance.
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Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which trigger cell cycle

arrest and apoptosis.[3] This process is also associated with the generation of significant

oxidative stress through the production of ROS. Cisplatin-resistant cancer cells often adapt by

upregulating antioxidant pathways to neutralize this ROS, a key survival mechanism. The

Pentose Phosphate Pathway (PPP) plays a central role in this defense by producing NADPH,

which is essential for the regeneration of the primary cellular antioxidant, glutathione (GSH).[1]

[4][5]

The co-treatment strategy with ML367 and cisplatin is designed to disrupt this adaptive

resistance. By inhibiting G6PD, ML367 curtails the production of NADPH, leading to a

depletion of the cellular antioxidant capacity.[6] The resulting increase in intracellular ROS

levels is expected to synergize with the oxidative stress induced by cisplatin, leading to

enhanced cancer cell death.[1][7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7036764/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00043/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5797786/
https://pubmed.ncbi.nlm.nih.gov/29445340/
https://www.benchchem.com/product/b15623866?utm_src=pdf-body
https://www.benchchem.com/product/b15623866?utm_src=pdf-body
https://www.researchgate.net/figure/The-effective-dosages-and-durations-or-the-application-of-G6PD-inhibitors-in-cancer-cells_tbl1_362894556
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00043/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5951921/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of ML367 and Cisplatin Synergy

Cisplatin Action

Pentose Phosphate Pathway (PPP) in Resistant Cells ML367 Action

Cisplatin

DNA Damage

Induces

Increased ROS

Generates

Enhanced Apoptosis

Glucose-6-Phosphate

G6PD (Upregulated)

Pentose Phosphate
Pathway

NADPH Production

GSH Regeneration

ROS Detoxification

Neutralizes

ML367

Inhibits

Click to download full resolution via product page

Figure 1: Proposed mechanism of synergistic cytotoxicity of ML367 and cisplatin.
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Quantitative Data Summary
The combination of a G6PD inhibitor with cisplatin has been shown to significantly reduce the

half-maximal inhibitory concentration (IC50) of cisplatin in resistant cancer cell lines and

enhance apoptosis. The following tables summarize representative data from studies using

G6PD inhibitors in combination with cisplatin.

Table 1: Effect of G6PD Inhibition on Cisplatin IC50 in Cisplatin-Resistant A549/DDP Lung

Cancer Cells

Treatment Cisplatin IC50 (µM) Fold Sensitization

Cisplatin alone ~100 -

Cisplatin + G6PD siRNA ~40 2.5

Cisplatin + 6-AN (10 µM) ~50 2.0

Data adapted from a study on

A549/DDP cells treated for 48

hours.[4]

Table 2: Apoptosis Induction by G6PD Inhibitor and Cisplatin Co-treatment in A549/DDP Cells

Treatment
Percentage of Apoptotic Cells (Annexin
V+)

Control ~5%

Cisplatin (50 µM) ~15%

6-AN (10 µM) ~8%

Cisplatin (50 µM) + 6-AN (10 µM) ~35%

Data represents approximate values from a 48-

hour treatment study.[4]

Table 3: Synergy Analysis of G6PD Inhibitors with Cisplatin

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5797786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5797786/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


G6PD Inhibitor Cancer Cell Line Method Result

6-AN
Cisplatin-resistant

Ovarian Cancer (C13)

Isobolographic

Analysis
Additive Effect[2]

DHEA
Cisplatin-resistant

Ovarian Cancer (C13)

Isobolographic

Analysis
Additive Effect[2]

Polydatin Tongue Cancer Synergy Analysis Highly Synergistic[7]

Experimental Protocols
The following protocols provide a framework for investigating the co-treatment of ML367 and

cisplatin. It is recommended to optimize these protocols for specific cell lines and experimental

conditions.
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Experimental Workflow for Co-treatment Analysis
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Figure 2: General experimental workflow for ML367 and cisplatin co-treatment studies.
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Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 values of ML367 and cisplatin individually and to assess

the synergistic effect of the co-treatment.

Materials:

Cancer cell line of interest (e.g., A549 cisplatin-resistant)

Complete cell culture medium

ML367 (stock solution in DMSO)

Cisplatin (stock solution in saline or DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium and incubate for 24 hours.

Single-agent treatment: Prepare serial dilutions of ML367 and cisplatin in complete medium.

Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle

control (DMSO or saline at the same concentration as in the highest drug concentration).

Co-treatment: Prepare a dose-response matrix of ML367 and cisplatin. This can be done by

adding 50 µL of 2x concentrated ML367 solution and 50 µL of 2x concentrated cisplatin

solution to the wells.

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4]
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Determine the IC50 values using a dose-response curve fitting software.

For co-treatment, calculate the Combination Index (CI) using the Chou-Talalay method to

determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis following co-treatment.

Materials:

6-well plates

ML367 and Cisplatin

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

Flow cytometer

Procedure:

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere

overnight.[1]

Treat the cells with ML367 alone, cisplatin alone, or the combination at predetermined

synergistic concentrations for 48 hours.[4] Include an untreated control.

Harvest both adherent and floating cells by trypsinization and centrifugation.

Wash the cells twice with cold PBS.
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Resuspend the cell pellet in 1X binding buffer provided in the kit.

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

Incubate for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-

positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis
This protocol is to investigate the effect of the co-treatment on the expression of key proteins in

the PPP and apoptosis pathways.

Materials:

6-well plates

ML367 and Cisplatin

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., against G6PD, cleaved PARP, cleaved Caspase-3, and a loading

control like β-actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system
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Procedure:

Seed and treat cells in 6-well plates as described for the apoptosis assay.

After 48 hours of treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

Determine the protein concentration of the lysates using the BCA assay.

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities and normalize to the loading control.

Conclusion
The co-treatment of cancer cells with the G6PD inhibitor ML367 and cisplatin presents a

promising strategy to overcome cisplatin resistance. The provided protocols offer a

comprehensive framework for researchers to investigate the synergistic effects and underlying

molecular mechanisms of this combination therapy. Successful validation of this approach in

preclinical models could pave the way for new therapeutic strategies for patients with cisplatin-

resistant tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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